molecular formula C16H11F2N3O3 B7359554 2-(2,5-difluorophenyl)-2-(1H-indazole-5-carbonylamino)acetic acid

2-(2,5-difluorophenyl)-2-(1H-indazole-5-carbonylamino)acetic acid

Cat. No. B7359554
M. Wt: 331.27 g/mol
InChI Key: LKJLRCCKTUZWOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,5-difluorophenyl)-2-(1H-indazole-5-carbonylamino)acetic acid, also known as DAAI, is a novel chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. DAAI is a non-steroidal anti-inflammatory drug (NSAID) that exhibits anti-inflammatory, analgesic, and antipyretic properties. In

Scientific Research Applications

2-(2,5-difluorophenyl)-2-(1H-indazole-5-carbonylamino)acetic acid has been extensively studied for its potential therapeutic applications in various inflammatory and pain-related disorders. It has been shown to exhibit anti-inflammatory and analgesic effects in animal models of acute and chronic inflammation, such as carrageenan-induced paw edema and complete Freund's adjuvant-induced arthritis. 2-(2,5-difluorophenyl)-2-(1H-indazole-5-carbonylamino)acetic acid has also been shown to attenuate neuropathic pain in animal models of sciatic nerve ligation and chronic constriction injury.

Mechanism of Action

The exact mechanism of action of 2-(2,5-difluorophenyl)-2-(1H-indazole-5-carbonylamino)acetic acid is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of lipid compounds that play a key role in inflammation and pain. 2-(2,5-difluorophenyl)-2-(1H-indazole-5-carbonylamino)acetic acid has been shown to selectively inhibit the COX-2 isoform, which is induced during inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation.
Biochemical and Physiological Effects:
2-(2,5-difluorophenyl)-2-(1H-indazole-5-carbonylamino)acetic acid has been shown to exhibit potent anti-inflammatory and analgesic effects in various animal models of inflammation and pain. It has also been shown to reduce fever in animal models of pyrogen-induced fever. 2-(2,5-difluorophenyl)-2-(1H-indazole-5-carbonylamino)acetic acid has been shown to be well-tolerated in animal studies, with no significant adverse effects observed at therapeutic doses.

Advantages and Limitations for Lab Experiments

2-(2,5-difluorophenyl)-2-(1H-indazole-5-carbonylamino)acetic acid offers several advantages for lab experiments, including its potent anti-inflammatory and analgesic effects, and its selectivity for COX-2 inhibition. However, 2-(2,5-difluorophenyl)-2-(1H-indazole-5-carbonylamino)acetic acid also has some limitations, including its relatively short half-life and the need for frequent dosing in animal studies. Additionally, the exact mechanism of action of 2-(2,5-difluorophenyl)-2-(1H-indazole-5-carbonylamino)acetic acid is not fully understood, which may limit its potential therapeutic applications.

Future Directions

Future research on 2-(2,5-difluorophenyl)-2-(1H-indazole-5-carbonylamino)acetic acid should focus on further elucidating its mechanism of action, exploring its potential therapeutic applications in various inflammatory and pain-related disorders, and optimizing its pharmacokinetic properties to improve its efficacy and reduce dosing frequency. Additionally, future studies should investigate the potential synergistic effects of 2-(2,5-difluorophenyl)-2-(1H-indazole-5-carbonylamino)acetic acid with other anti-inflammatory and analgesic agents, as well as its potential for combination therapy with other drugs.

Synthesis Methods

The synthesis of 2-(2,5-difluorophenyl)-2-(1H-indazole-5-carbonylamino)acetic acid involves a multi-step process that starts with the reaction of 2,5-difluoroaniline with 1H-indazole-5-carboxylic acid to form 2-(2,5-difluorophenyl)-1H-indazole-5-carboxylic acid. This intermediate compound is then coupled with N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form the active ester, which is subsequently reacted with glycine to form 2-(2,5-difluorophenyl)-2-(1H-indazole-5-carbonylamino)acetic acid.

properties

IUPAC Name

2-(2,5-difluorophenyl)-2-(1H-indazole-5-carbonylamino)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F2N3O3/c17-10-2-3-12(18)11(6-10)14(16(23)24)20-15(22)8-1-4-13-9(5-8)7-19-21-13/h1-7,14H,(H,19,21)(H,20,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKJLRCCKTUZWOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)NC(C3=C(C=CC(=C3)F)F)C(=O)O)C=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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